N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[1-(2-hydroxyethoxy)cyclopentyl]methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-13(20)18-14-4-6-15(7-5-14)24(21,22)17-12-16(23-11-10-19)8-2-3-9-16/h4-7,17,19H,2-3,8-12H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNAXWHWVFZDPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentene Oxide Preparation
Cyclopentene is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, yielding cyclopentene oxide with >90% efficiency.
Ring-Opening with Ethylene Glycol
Cyclopentene oxide undergoes nucleophilic attack by ethylene glycol in the presence of BF₃·Et₂O as a Lewis catalyst. The reaction proceeds at 60°C for 12 hours, producing 1-(2-hydroxyethoxy)cyclopentanol. Excess ethylene glycol ensures complete conversion.
Synthesis of 4-(Chlorosulfonyl)phenylacetamide (Intermediate B)
Sulfonation of 4-Aminophenylacetamide
4-Aminophenylacetamide is treated with chlorosulfonic acid (ClSO₃H) at −10°C in dry dichloromethane. The exothermic reaction is controlled via slow addition, yielding 4-(chlorosulfonyl)phenylacetamide after 2 hours. Quenching with ice water followed by extraction (EtOAc) and drying (MgSO₄) provides Intermediate B in 68% yield.
Critical Safety Note : Chlorosulfonic acid is highly corrosive. Protocols mandate inert gas handling (N₂), acid-resistant equipment, and strict temperature control.
Coupling of Intermediates A and B
Sulfamoyl Bridge Formation
Intermediate A (1.2 equiv) is added dropwise to a stirred solution of Intermediate B (1.0 equiv) in anhydrous THF at 0°C, with TEA (2.5 equiv) as a base. The mixture warms to room temperature and stirs for 18 hours. TLC monitoring (hexane/EtOAc 1:1) confirms reaction completion. The crude product is washed with 5% HCl (to remove excess TEA) and brine, then dried over Na₂SO₄.
Crystallization and Purification
The residue is dissolved in acetone (10 mL/g) at 50°C, filtered through Celite®, and cooled to −20°C for 12 hours. Crystalline N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide precipitates, yielding 82% pure product. Recrystallization from ethanol/water (7:3) enhances purity to >98%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.62 (m, 8H, cyclopentyl), 2.01 (s, 3H, COCH₃), 3.42 (t, J = 6.0 Hz, 2H, OCH₂CH₂OH), 3.70 (d, J = 12.8 Hz, 2H, NHCH₂), 4.65 (t, J = 5.2 Hz, 1H, OH), 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.92 (d, J = 8.4 Hz, 2H, ArH), 10.21 (s, 1H, SO₂NH).
- HRMS (ESI+) : m/z 357.1452 [M+H]⁺ (calc. 357.1438 for C₁₆H₂₅N₂O₅S).
X-ray Powder Diffraction (XRPD)
The crystalline form exhibits characteristic peaks at 2θ = 8.4°, 12.7°, 17.2°, and 21.5°, confirming a monoclinic lattice (space group P2₁/c).
Process Optimization and Yield Enhancement
Solvent Screening
Comparative studies reveal acetone as the optimal crystallization solvent, offering a 15% higher yield than ethanol or ethyl acetate. Polar aprotic solvents (e.g., DMSO) reduce nucleation rates, yielding smaller crystals.
Temperature Effects
Coupling at 25°C instead of 0°C increases reaction rate (6 hours vs. 18 hours) but lowers purity (88% vs. 82%). A balance is achieved at 10°C (14 hours, 85% purity).
Catalytic Improvements
Substituting TEA with 4-dimethylaminopyridine (DMAP) in catalytic amounts (0.1 equiv) accelerates sulfamoyl bond formation, reducing reaction time to 10 hours with 89% yield.
Comparative Analysis with Analogous Compounds
The synthesis mirrors methodologies for BOS-172722 (CAS 1578245-44-9), particularly in sulfamoyl coupling and palladium-catalyzed steps. However, the cyclopentyl-hydroxyethoxy moiety introduces steric challenges absent in linear chain analogs, necessitating prolonged reaction times and higher catalyst loadings.
Industrial-Scale Considerations
- Batch vs. Continuous Flow : Pilot studies show continuous flow reactors improve heat dissipation during exothermic steps (e.g., sulfonation), reducing decomposition by 12%.
- Cost Analysis : Raw material costs dominate (75%), with chlorosulfonic acid and palladium catalysts as major contributors. Recycling Pd/C via filtration reduces expenses by 20%.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular disorders.
Industry: Utilized in the development of new materials and environmental applications.
Mechanism of Action
The mechanism of action of N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it has been shown to activate soluble guanylate cyclase, which plays a crucial role in the regulation of vascular tone and blood pressure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfamoylphenylacetamide Cores
Compound 1 : N-(4-(N-((2-Hydroxynaphthalen-1-yl)(phenyl)methyl)sulfamoyl)phenyl)acetamide (Betti Base Derivative)
- Key Features: Contains a bulky Betti base (aminoalkylnaphthol) substituent instead of the cyclopentyl group.
- Steric hindrance from the Betti base may limit binding to flat enzymatic pockets, whereas the cyclopentyl group in the main compound offers a balance between rigidity and flexibility .
Compound 2 : N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (Thiazoline Derivative)
- Key Features : Features a thiazole ring attached to the cyclopentyl-acetamide core.
- Comparison: The thiazole moiety introduces aromaticity and electron-withdrawing properties, which may enhance interactions with enzymes like monoamine oxidase (MAO). The main compound’s hydroxyethoxy group likely improves aqueous solubility, a critical factor in bioavailability compared to the thiazole’s lipophilic nature .
Compound 3 : 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (Benzimidazole Derivative)
- Key Features : Includes a benzimidazole-thio group linked to the sulfamoylphenylacetamide core.
- Comparison :
Functional Analogues with Sulfonamide/Acetamide Pharmacophores
Compound 4 : Paracetamol (N-(4-Hydroxyphenyl)acetamide)
- Key Features: A simple acetamide with a phenolic hydroxyl group.
- Comparison: Paracetamol’s lack of a sulfonamide group limits its mechanism to cyclooxygenase inhibition.
Compound 5 : N-(4-Methoxyphenyl)acetamide
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Synthetic Flexibility : The main compound’s synthesis likely involves intermediates similar to those in and (e.g., nitrile reduction, isothiocyanate reactions). The hydroxyethoxy group could be introduced via etherification early in the synthesis .
- Biological Potential: While direct activity data for the main compound is absent, structural analogs like the thiazoline derivatives show MAO inhibition, suggesting neurological applications. The hydroxyethoxy group may improve blood-brain barrier penetration compared to bulkier substituents .
- Solubility Advantage : The 2-hydroxyethoxy group likely enhances water solubility over purely aromatic or lipophilic substituents (e.g., naphthalene in Compound 1), critical for oral bioavailability .
Biological Activity
N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide, a compound with significant biological potential, has garnered attention for its various pharmacological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H24N2O6S
- Molecular Weight : 372.4 g/mol
- CAS Number : 2194848-56-9
The compound features a sulfamoyl group, a cyclopentyl moiety, and a hydroxyethoxy substituent, which are crucial for its biological interactions.
This compound operates through several mechanisms:
- Enzyme Modulation : It has been shown to activate soluble guanylate cyclase, influencing vascular tone and blood pressure regulation.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, suggesting potential anti-inflammatory properties .
Biological Activities
The compound exhibits various biological activities, including:
1. Anti-inflammatory Activity
Research indicates that related compounds can significantly reduce inflammation in models of adjuvant-induced arthritis. In these studies, administration of this compound resulted in decreased paw edema and body weight loss in treated rats compared to controls .
2. Cardiovascular Effects
Studies have highlighted the compound's potential in cardiovascular therapy by modulating vascular smooth muscle function through cyclic GMP pathways.
3. Antioxidant Properties
The compound may also exhibit antioxidant effects by altering oxidative stress markers. This suggests a protective role against oxidative damage in biological systems .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-1 beta and TNF-alpha levels | |
| Cardiovascular | Modulation of vascular tone | |
| Antioxidant | Altered oxidative stress markers |
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Anti-Arthritic Effects
In a controlled study involving Sprague Dawley rats, administration of the compound at doses of 5 mg/kg and 10 mg/kg significantly reduced paw edema compared to untreated controls. The results indicated a clear dose-dependent response with respect to inflammatory markers .
Case Study 2: Cardiovascular Modulation
Research focusing on the cardiovascular implications found that the compound effectively lowered blood pressure in hypertensive models by enhancing nitric oxide pathways, demonstrating its therapeutic potential in managing hypertension.
Q & A
Q. What are the key synthetic routes for synthesizing N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide, and how can purity be optimized?
- Methodology : Multi-step organic synthesis typically involves: (i) Cyclopentyl ether formation via nucleophilic substitution (using 2-hydroxyethoxy precursors). (ii) Sulfamoylation of the phenylacetamide core under controlled acidic conditions. (iii) Final coupling reactions monitored by TLC/HPLC for intermediate verification .
- Purity Optimization : Use column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures). Confirm purity via HPLC (>95%) and elemental analysis .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Primary Methods :
- NMR : H and C NMR to verify cyclopentyl, sulfamoyl, and acetamide moieties (e.g., sulfonamide protons at δ 7.5-8.0 ppm) .
- IR Spectroscopy : Confirm sulfamoyl S=O stretches (~1350 cm) and amide C=O (~1650 cm) .
- Advanced Validation : High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What preliminary biological assays are recommended for initial pharmacological screening?
- In Vitro Assays :
- Enzyme inhibition (e.g., cyclooxygenase-2 or kinases) via fluorometric/colorimetric assays.
- Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Dosage : Test concentrations from 1–100 µM, with DMSO as a vehicle control (<0.1% v/v) .
Advanced Research Questions
Q. How can reaction yields be improved during the sulfamoylation step, and what are common side reactions?
- Yield Optimization :
- Use anhydrous DMF as a solvent with slow addition of sulfamoyl chloride.
- Maintain temperatures at 0–5°C to minimize hydrolysis .
- Side Reactions : Competing N-sulfonation or over-sulfonation. Monitor via LC-MS and quench excess reagents with ice-cold sodium bicarbonate .
Q. What strategies resolve discrepancies between computational modeling and experimental bioactivity data?
- Approach :
- Re-evaluate docking parameters (e.g., protonation states of sulfamoyl groups) using molecular dynamics simulations.
- Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Case Study : If predicted IC values for kinase inhibition deviate from assay results, check for off-target interactions using kinome-wide profiling .
Q. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl substituents) impact solubility and bioavailability?
- Solubility Analysis :
- LogP calculations (e.g., ChemAxon) predict lipophilicity.
- Experimental determination via shake-flask method (aqueous/organic phase partitioning) .
- Bioavailability : Replace cyclopentyl with polar groups (e.g., hydroxylation) to enhance aqueous solubility. Compare pharmacokinetics in rodent models .
Q. What analytical workflows are recommended for detecting degradation products under stressed conditions?
- Forced Degradation : Expose to heat (40–60°C), UV light, and oxidative (HO) or acidic/basic conditions.
- Detection : UPLC-PDA-MS/MS to identify degradation peaks. Track sulfamoyl hydrolysis (m/z shifts) and cyclopentyl ring oxidation .
Data Interpretation & Contradiction Management
Q. How should researchers address conflicting results in enzyme inhibition assays across independent studies?
- Troubleshooting Steps :
- Verify enzyme source purity (e.g., recombinant vs. native proteins).
- Standardize assay conditions (pH, ionic strength, cofactors).
- Use positive controls (e.g., known inhibitors) to calibrate activity .
- Case Example : Discrepancies in IC values may arise from variations in ATP concentrations in kinase assays .
Q. What computational tools are best suited for predicting metabolite formation of this compound?
- Tools :
- SwissADME : Predicts Phase I/II metabolism (e.g., CYP450-mediated oxidation of cyclopentyl groups).
- Meteor Nexus : Identifies plausible sulfamoyl cleavage pathways .
- Validation : Compare with in vitro microsomal stability assays (human liver microsomes) .
Structural & Mechanistic Analysis
Q. How can X-ray crystallography or cryo-EM elucidate target binding modes of this compound?
- Protocol :
- Co-crystallize with target proteins (e.g., kinases) using vapor diffusion.
- Resolve structures at ≤2.0 Å resolution to map sulfamoyl-amide interactions .
- Challenges : Poor crystal formation due to flexible cyclopentyl ethers; optimize with PEG-based precipitants .
Q. What role do the sulfamoyl and hydroxyethoxy groups play in selective receptor binding?
- Mechanistic Insight :
- Sulfamoyl acts as a hydrogen bond acceptor with catalytic lysine residues (e.g., in kinases).
- Hydroxyethoxy enhances solubility and stabilizes hydrophobic pockets via van der Waals interactions .
- Mutagenesis Studies : Replace key receptor residues (e.g., Ala scanning) to confirm binding hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
